molecular formula C15H22F3N3O5S B2571632 1-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1251550-05-6

1-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B2571632
CAS No.: 1251550-05-6
M. Wt: 413.41
InChI Key: SSJNCMZENQWTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H22F3N3O5S and its molecular weight is 413.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis of Sulfonyl Hydrazones

This research highlights the synthesis of novel sulfonyl hydrazone compounds that contain piperidine derivatives. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity. The study showcases the potential utility of these compounds in medicinal chemistry, particularly due to their significant biological activities. The antioxidant activities were measured using various assays, and specific compounds exhibited superior activity compared to standard antioxidants. Additionally, certain derivatives demonstrated potent anticholinesterase activity, indicating potential applications in treating diseases like Alzheimer's (Karaman et al., 2016).

Antibacterial Agents from Piperidine Derivatives

The synthesis and reactions of certain piperidine derivatives resulted in compounds with antibacterial properties. This research underscores the importance of piperidine and its derivatives in developing new antibacterial agents, with some compounds showing promising activity against a range of bacterial strains (Miyamoto et al., 1987).

Anticancer Activity of Piperidine-4-Carboxylic Acid Derivatives

This study explores the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents. The results indicate that some of these derivatives exhibit strong anticancer activities, suggesting their potential as therapeutic agents in cancer treatment. The research demonstrates the significance of piperidine derivatives in designing compounds with potent anticancer properties (Rehman et al., 2018).

Synthesis of Antimicrobial Piperidine Derivatives

A series of piperidine derivatives were synthesized and evaluated for their antimicrobial activity. The research provides insights into the potential use of these compounds as antimicrobial agents, with certain derivatives showing potent inhibitory activity against various bacterial strains. This study underscores the relevance of piperidine structures in the development of new antimicrobial agents (Krishnamurthy et al., 2011).

Properties

IUPAC Name

1-[2-(2,6-dioxopiperidin-1-yl)ethylsulfonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3N3O5S/c16-15(17,18)10-19-14(24)11-4-6-20(7-5-11)27(25,26)9-8-21-12(22)2-1-3-13(21)23/h11H,1-10H2,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJNCMZENQWTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(CC2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.